2-acetyloxy-5-(1-adamantyl)benzoic Acid
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Overview
Description
2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID is a synthetic organic compound that features both an adamantane moiety and a benzoic acid derivative. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, potentially leading to applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID typically involves the esterification of 5-(ADAMANTAN-1-YL)BENZOIC ACID with acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
- Dissolve 5-(ADAMANTAN-1-YL)BENZOIC ACID in a suitable solvent like dichloromethane.
- Add acetic anhydride and a catalytic amount of sulfuric acid.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzoic acid group, converting it to the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: 2-(HYDROXY)-5-(ADAMANTAN-1-YL)BENZYL ALCOHOL.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the benzoic acid derivative can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 2-(HYDROXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID
- 5-(ADAMANTAN-1-YL)BENZOIC ACID
- 2-(AMINO)-5-(ADAMANTAN-1-YL)BENZOIC ACID
Comparison: 2-(ACETYLOXY)-5-(ADAMANTAN-1-YL)BENZOIC ACID is unique due to its acetoxy group, which can be hydrolyzed to release acetic acid. This feature can be advantageous in prodrug design, where the compound is activated in the body by enzymatic hydrolysis. The adamantane moiety provides rigidity and stability, making it a valuable scaffold for drug development.
Properties
CAS No. |
312747-77-6 |
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Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-acetyloxy-5-(1-adamantyl)benzoic acid |
InChI |
InChI=1S/C19H22O4/c1-11(20)23-17-3-2-15(7-16(17)18(21)22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22) |
InChI Key |
PUYBEUDIKYCSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Origin of Product |
United States |
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